molecular formula C13H20N2O4S B13515602 N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B13515602
M. Wt: 300.38 g/mol
InChI Key: GNQRWCKZYZWAJN-UHFFFAOYSA-N
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Description

N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxine ring .

Scientific Research Applications

N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The benzodioxine ring may interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • 4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
  • 4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamidoethyl]benzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzodioxine ring and sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[2-[ethyl(methyl)amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-3-15(2)7-6-14-20(16,17)11-4-5-12-13(10-11)19-9-8-18-12/h4-5,10,14H,3,6-9H2,1-2H3

InChI Key

GNQRWCKZYZWAJN-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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